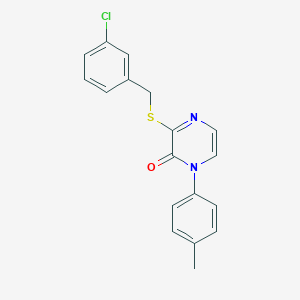

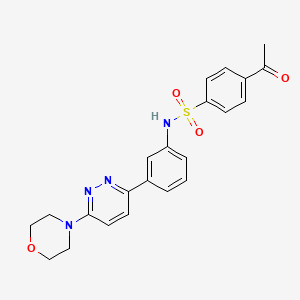

4-(dimethylamino)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(dimethylamino)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide, also known as DYRK1A inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of kinase inhibitors and has been found to have significant effects on the biochemical and physiological processes in the body.

科学的研究の応用

Nucleophilic Catalyst

4-(Dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide: (DMAP) and related structures are widely used as nucleophilic catalysts. These compounds facilitate chemical reactions by donating electron pairs to electrophiles. DMAP’s catalytic activity is particularly valuable in organic synthesis, where it promotes reactions such as acylation, esterification, and amidation. Researchers appreciate its efficiency and versatility in various synthetic pathways .

Smart Materials

Stimuli-responsive materials have gained attention due to their adaptability in diverse applications. Surprisingly, DMAP derivatives exhibit temperature-sensitive protonation behavior. For instance, the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from DMAP reacting with pentafluoropyridine, undergoes significant protonation changes with temperature. At 30 °C, it experiences slight protonation on the dimethylamino group, but at −70 °C, complete protonation occurs. This phenomenon is unprecedented for weak nucleophiles, making DMAP an intriguing candidate for smart materials .

Click Chemistry Reagent

1,1-Diphenyl-4-(pyrrolidin-1-yl)but-2-yn-1-ol: , a derivative of DMAP, serves as a click chemistry reagent. It contains an alkyne group, enabling copper-catalyzed azide-alkyne cycloaddition reactions. Researchers utilize this compound for bioconjugation, drug discovery, and material functionalization. Its compatibility with diverse substrates makes it valuable in chemical biology and medicinal chemistry .

Anticholinergic Agent

1,1-Diphenyl-4-(pyrrolidin-1-yl)but-2-yn-1-ol: also exhibits anticholinergic properties. Researchers investigate its potential in treating bronchial asthma, where modulation of cholinergic pathways plays a crucial role. Further studies are needed to explore its efficacy and safety in this context .

Coordination Chemistry

In coordination chemistry, DMAP acts as a ligand, coordinating with metal ions. Its electron-donating properties influence metal complexes’ stability, reactivity, and catalytic behavior. Researchers explore DMAP-based complexes for applications in catalysis, sensors, and materials science.

These applications highlight the versatility and significance of 4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide and its derivatives in scientific research. As our understanding grows, we may uncover even more exciting uses for this intriguing compound

作用機序

Mode of Action

It is known that the compound has a significant impact on the protonation degree of dmap derivatives, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it has been found that temperature has a significant impact on the protonation degree of DMAP derivatives .

特性

IUPAC Name |

4-(dimethylamino)-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-19(2)16-9-7-15(8-10-16)17(21)18-11-3-4-12-20-13-5-6-14-20/h7-10H,5-6,11-14H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJALYZKWBQNPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NCC#CCN2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2490197.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2490198.png)

![7-chloro-N-(1-methyl-3-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2490200.png)

![5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2490203.png)

![3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2490215.png)

![[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2490217.png)